3,9-Bis(2-naphthyl)perylene
Description
Evolution of Perylene-Based Chromophores in Modern Materials Science
The journey of perylene-based chromophores from their initial discovery to their current status as high-performance materials is a testament to the advancements in synthetic chemistry and materials science. Perylene (B46583), a polycyclic aromatic hydrocarbon with the chemical formula C₂₀H₁₂, was first discovered in 1912. sandrinemaugy.commfa.org Initially, its derivatives were primarily utilized as robust vat dyes and pigments, valued for their exceptional stability. sandrinemaugy.comresearchgate.net The first perylene pigments were synthesized in the 1910s, and by the 1950s, they were established as commercial pigments. researchgate.net These early applications in the dye and automotive paint industries were driven by the inherent photostability and thermal stability of the perylene core. sandrinemaugy.commfa.orgresearchgate.net
The transition of perylene-based molecules from pigments to functional materials began with the discovery of the electrical conductivity of a perylene-bromine charge-transfer complex in 1954. nih.gov This finding opened the door to exploring the electronic properties of perylene derivatives. However, it took several decades for synthetic methods to advance sufficiently to allow for precise functionalization of the perylene core. rsc.org This progress was crucial for unlocking their potential in modern materials science. Today, perylene-based chromophores, particularly perylene diimides (PDIs), are at the forefront of research in organic electronics, including applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). mdpi.comnih.govacs.orgmdpi.com The ability to chemically modify the perylene structure at various positions has enabled scientists to fine-tune their optical and electronic properties, leading to a new generation of advanced materials. nih.govacs.org
Importance of Perylene Bisimides (PBIs) in π-Conjugated Systems Research
Perylene bisimides (PBIs), also known as perylene diimides (PDIs), represent a prominent class of n-type organic semiconductors and have become one of the most investigated groups of polycyclic aromatic hydrocarbons in the last decade. rsc.orgresearchgate.net Their significance in π-conjugated systems research stems from a unique combination of outstanding properties. PBIs exhibit remarkable thermal, chemical, and photochemical stability, along with high electron affinity and excellent charge transport characteristics. mdpi.comrsc.orgrsc.org These attributes make them ideal candidates for use as electron-accepting materials in a variety of organic electronic devices. rsc.orgmdpi.com
The versatility of PBIs lies in the ability to modify their molecular structure to tailor their properties for specific applications. nih.govacs.org The perylene core has several positions that can be functionalized: the imide positions, the four peri-positions, the four bay-positions, and the four ortho-positions. researchgate.netnih.gov Substitution at the imide positions primarily influences solubility and molecular packing, which is crucial for controlling the solid-state morphology. researchgate.netnih.gov On the other hand, functionalization at the aromatic core, particularly the bay-positions (1, 6, 7, and 12), directly impacts the electronic and optical properties, such as the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the absorption and fluorescence spectra. rsc.orgnih.gov This tunability allows for the rational design of PBI derivatives with optimized performance for applications ranging from photovoltaics to bioimaging and sensors. mdpi.comresearchgate.netresearchgate.net The strong tendency of the planar PBI core to form π-π stacks can be both an advantage and a disadvantage. nih.gov While it facilitates charge transport in well-ordered structures, excessive aggregation can lead to fluorescence quenching and the formation of undesirable morphologies. nih.govdoi.org
Academic Context and Research Rationale for Investigating 3,9-Bis(2-naphthyl)perylene Derivatives
The investigation of perylene derivatives with bulky substituents, such as naphthyl groups, at the bay positions is driven by the need to control the intermolecular interactions and thereby fine-tune the material's properties in the solid state. A significant challenge in the application of PBIs is their strong tendency to aggregate via π-π stacking, which can lead to diminished performance in devices like OLEDs due to aggregation-caused quenching of fluorescence. doi.org Introducing sterically demanding groups at the bay area of the perylene core is a key strategy to modulate this aggregation behavior. nih.govdoi.org
The rationale for investigating 3,9-disubstituted perylenes, and specifically this compound, is rooted in the desire to achieve a balance between processability, solid-state morphology, and optoelectronic performance. The introduction of bulky naphthyl substituents is expected to twist the planar perylene backbone, which can prevent excessive π-π stacking and thus enhance the photoluminescence quantum yield (PLQY) in the solid state. rsc.org Research by Kozma and coworkers, for instance, demonstrated that appending large naphthyl moieties to the PDI chromophore resulted in a significant PLQY of approximately 23% in neat films, leading to the development of moderately efficient OLEDs. rsc.org
Furthermore, the electronic nature of the naphthyl group, a large aromatic system itself, can influence the electronic properties of the perylene core through extended π-conjugation. This can lead to shifts in the absorption and emission spectra, as well as altered HOMO and LUMO energy levels, which are critical for optimizing charge injection and transport in electronic devices. nih.govrylene-wang.com The specific substitution at the 3,9-positions, as opposed to the more commonly studied 1,7- or 1,6,7,12-positions, offers a different steric and electronic environment around the perylene core, potentially leading to unique self-assembly behaviors and photophysical properties. Therefore, the academic interest in this compound and its derivatives lies in exploring these structure-property relationships to develop new functional materials with tailored characteristics for advanced optoelectronic applications.
Research Findings and Data
The following table summarizes key properties of perylene and its derivatives, illustrating the impact of substitution on their characteristics.
| Compound/Derivative | Key Property | Significance |
| Perylene | Blue Fluorescence | Parent compound for a class of rylene dyes used as dopants in OLEDs. wikipedia.org |
| Perylene Bisimide (PBI) | High Electron Affinity, n-type semiconductor | Key building block for non-fullerene acceptors in organic solar cells. rsc.orgresearchgate.net |
| Bay-substituted PBIs | Tunable optical and electronic properties | Allows for the design of materials with specific energy levels and absorption spectra for various electronic applications. rsc.orgnih.gov |
| PBIs with bulky substituents | Controlled aggregation, enhanced solid-state fluorescence | Overcomes aggregation-caused quenching, improving efficiency in devices like OLEDs. doi.orgrsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,9-dinaphthalen-2-ylperylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24/c1-3-9-27-23-29(17-15-25(27)7-1)31-19-21-37-36-14-6-12-34-32(30-18-16-26-8-2-4-10-28(26)24-30)20-22-38(40(34)36)35-13-5-11-33(31)39(35)37/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEOTOUYEMTBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C4C5=C6C(=CC=C5)C(=CC=C6C7=C4C3=CC=C7)C8=CC9=CC=CC=C9C=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Molecular Engineering of 3,9 Bis 2 Naphthyl Perylene and Analogs
Strategies for Core Functionalization at 3,9-Positions
The introduction of substituents at the 3,9-positions of the perylene (B46583) core can be achieved through several synthetic strategies. These methods offer varying degrees of efficiency and selectivity, enabling the synthesis of a diverse range of 3,9-disubstituted perylene derivatives.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of functionalized aromatic compounds. researchgate.netrsc.org
Suzuki Coupling: The Suzuki coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, has been successfully applied to the synthesis of bay-substituted perylene diimide (PDI) derivatives. nih.gov For instance, 1,7-dibromo PDI derivatives can be coupled with various thiophene (B33073) boronic acids to yield donor-acceptor-donor (D-A-D) type perylene diimides. nih.gov
Stille Coupling: The Stille coupling reaction utilizes organotin compounds and organic halides in the presence of a palladium catalyst. wiley-vch.de This methodology has been demonstrated in the unprecedented cross-coupling of mononitro-perylenediimide with various arylstannanes, allowing for the grafting of (hetero)aryl groups in the bay region of PDIs. rsc.org The reaction exhibits high selectivity, enabling the desymmetrization of dinitro-PDI substrates. rsc.org
| Reaction | Catalyst | Reactants | Product | Key Features |
| Suzuki Coupling | Palladium | 1,7-dibromoPDI, Thiophene boronic acid | D-A-D type PDI | Formation of C-C bonds at bay positions. |
| Stille Coupling | Palladium | Mononitro-PDI, Arylstannanes | Bay-arylated PDI | High selectivity, tolerates various functional groups. |
Direct Arylation and Alkynylation via C-H Activation
Direct C-H activation has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of substrates. acs.org
Direct Alkylation: A facile palladium-catalyzed procedure has been developed for the meta-selective alkylation of perylene bisimides with alkyl halides through direct C-H functionalization. acs.org This method allows for the direct formation of C-C bonds at the perylene core. acs.org
Direct Alkynylation: Rhodium-catalyzed site-selective ortho-C-H alkynylation has been reported for the one-step synthesis of alkynylated perylene diimides and monoimides. researchgate.net This approach provides a quick route to highly functionalized dyes. researchgate.net Ruthenium catalysts have also been employed for the peri-alkynylation of naphthols and ortho-alkynylation of benzoic acids with bromoalkynes. nih.govacs.org
Nucleophilic Aromatic Substitution Routes
Nucleophilic aromatic substitution (SNA r) is a viable pathway for the functionalization of perylene cores, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgchemistrysteps.comnih.govdalalinstitute.com
The bay positions of 1,6,7,12-tetrachloroperylene monoimide diester can undergo regiospecific 7-mono- and 7,12-di-phenoxy substitution through nucleophilic aromatic substitution with various phenols in the presence of K2CO3 in anhydrous NMP. nih.gov This "imide-activated" substitution allows for the sequential introduction of different substituents. nih.govacs.org The reaction of 1,7-dibromoperylene derivatives with phenoxy groups is also an effective method for bay area substitution. acs.org
Synthetic Routes to Perylene Bisimide (PBI) Core Precursors
The synthesis of 3,9-disubstituted perylenes often begins with the preparation of functionalized perylene bisimide (PBI) core precursors. These precursors are typically derived from perylenetetracarboxylic dianhydride (PTCDA). acs.orgwikipedia.orgtcichemicals.commdpi.comrsc.orgresearchgate.netgoogle.comnih.gov
Condensation Reactions with Perylenetetracarboxylic Dianhydride (PTCDA)
The most common method for the synthesis of PBIs is the condensation reaction of PTCDA with primary amines. rsc.orgdergipark.org.tr This reaction is often carried out at high temperatures in solvents like molten imidazole (B134444) or quinoline, sometimes with the aid of catalysts such as zinc acetate. rsc.orgdergipark.org.tr A more environmentally friendly approach involves the hydrothermal condensation of monoamines with PTCDA in water, which proceeds quantitatively without the need for organic solvents or catalysts. rsc.orgresearchgate.net
Unsymmetrical PBIs can be synthesized by a stepwise approach. PTCDA is first partially hydrolyzed with a base like KOH to form the potassium salt of perylene monoanhydride monoacid. dergipark.org.tr This intermediate is then reacted with a primary amine to form a monoimide monoanhydride, which can subsequently be reacted with a different amine to yield the unsymmetrical PBI. dergipark.org.tr
Strategic Halogenation (e.g., Bromination) of Perylene Cores
Halogenation of the perylene core provides versatile intermediates for further functionalization through cross-coupling or nucleophilic substitution reactions. rsc.org
Functionalization at Imide and Bay Positions for Tunable Properties
The remarkable versatility of perylene derivatives stems from the ability to chemically modify their structure at three primary locations: the imide, the "bay" (1,6,7,12-positions), and the "ortho" (2,5,8,11-positions). nih.gov Of these, functionalization at the imide and bay positions provides a robust and straightforward strategy for tuning the optoelectronic and physical properties of the resulting molecules. nih.govmdpi.com This strategic substitution allows for the precise engineering of materials for applications ranging from organic photovoltaics to fluorescent emitters. mdpi.comnih.gov
Substituents at the imide positions primarily influence the molecule's self-assembly behavior and solubility, while bay-position modifications directly tune the core electronic and optical properties. nih.gov The bay carbons possess a higher electron density in the highest occupied molecular orbital (HOMO), making them more susceptible to electrophilic substitution and more impactful on the perylene π-system's electronic characteristics. nih.gov For instance, introducing electron-withdrawing groups at the bay positions can significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, enhancing the electron-accepting capabilities of the molecule. nih.gov Conversely, attaching electron-donating groups, such as phenoxy substituents, raises the energy levels and reduces the electron deficiency of the perylene bisimide (PBI) core. nih.govacs.org
A versatile synthetic methodology allows for sequential and regiospecific functionalization, enabling the creation of complex PBI dyes with multiple different substituents. nih.govacs.org This precise control over the substitution pattern is critical, as the position of the functional groups has a pronounced effect on properties like photoinduced charge transfer and molecular packing. acs.org By starting with a precursor like 1,6,7,12-tetrachloroperylene monoimide diester, chemists can selectively introduce substituents at the more reactive 7- and 12-bay positions before converting the diester groups into an imide, which in turn activates the 1- and 6-bay positions for subsequent reactions. nih.govacs.org This stepwise approach not only allows for the synthesis of unsymmetrically substituted perylenes but also provides a systematic way to fine-tune the HOMO-LUMO energy gap. nih.govthieme-connect.com
The effect of this functionalization is clearly observed in the electrochemical and optical properties of the molecules. As shown in the table below, the introduction of electron-donating phenoxy groups at the bay positions of a tetrachloro-perylene bisimide systematically shifts the reduction potential to more negative values, indicating a decrease in the molecule's electron-accepting ability. nih.govacs.org
| Compound | Substituents | First Reduction Potential (V vs Fc/Fc+) | Absorption Max (λmax, nm) | Emission Max (λmax, nm) |
|---|---|---|---|---|
| PBI-Cl4 | 4x Cl at bay | -0.79 | - | - |
| Compound 8 | 2x Cl, 2x Phenoxy at bay | -1.03 | - | - |
| Compound 9 | 4x Phenoxy at bay | -1.26 | - | - |
| Perylene Monoimide Diester 1 | 4x Cl at bay | -0.95 | 496 | 530 |
This strategic functionalization provides a powerful toolkit for creating novel perylene-based materials with tailored properties for specific technological demands. acs.org
Influence of Naphthyl Substituents at Specific Positions on Molecular Geometry
The introduction of substituents into the sterically crowded bay area (1,6,7,12-positions) of the perylene core invariably leads to a distortion of its otherwise planar geometry. rsc.org This twisting of the polycyclic aromatic backbone is a direct consequence of steric hindrance between the bulky substituents. Naphthyl groups, being large aromatic moieties, cause significant structural changes when attached at these positions.
Density Functional Theory (DFT) calculations on dissymmetric bay-substituted Perylenediimides (PDIs) reveal that the two naphthalene (B1677914) rings comprising the perylene core are twisted to compensate for the strain induced by the substituents. thieme-connect.com This results in a twist angle between the two naphthalene units that can range from 17° to 26°. thieme-connect.com Such distortion of the perylene plane is beneficial in many applications as it can disrupt the strong co-facial π-π stacking that often leads to aggregation and fluorescence quenching in solution and the solid state. mdpi.comdpi-journals.com
In a specific case involving a PBI derivative with two naphthyl units at its bay positions, a weak intramolecular hydrogen bond was found to form between a methoxy (B1213986) group on the naphthyl unit and a nearby hydrogen atom on the PBI core. nih.gov This interaction drives the co-planarization of the PBI and naphthyl aromatic units, leading to π-electron delocalization across the molecule. nih.gov While this planarity can enhance certain electronic interactions, it can also induce fluorescence quenching. nih.gov The delicate balance between steric-induced twisting and other intermolecular forces, like hydrogen bonds, demonstrates the nuanced control that naphthyl substituents can exert over the final molecular geometry and, consequently, the material's photophysical properties. nih.gov
| System | Key Feature | Geometric Consequence | Reference |
|---|---|---|---|
| Dissymmetric Bay-Substituted PDIs | Steric hindrance from various bay substituents | Twist angle of 17–26° between the two naphthalene units of the perylene core | thieme-connect.com |
| PBI with Bay-Substituted Naphthyl Units | Intramolecular H-bond between naphthyl substituent and PBI core | Drives co-planarization of the aromatic units | nih.gov |
| 1,8-disubstituted naphthalenes | Steric repulsion between peri-substituents | Vertical and horizontal distortion of the naphthalene ring itself | nih.gov |
Green Chemistry Approaches in Perylene Derivative Synthesis
The synthesis of perylene derivatives has traditionally involved harsh reaction conditions, including high temperatures and the use of hazardous organic solvents and excess reagents. researchgate.net In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and efficient synthetic methodologies.
One promising approach is hydrothermal synthesis, where high-temperature water is used as the reaction medium. researchgate.net This method has been successfully employed to produce high-purity, symmetrically substituted perylene bisimides (PBIs) from the corresponding bisanhydride and monoamines. The reaction proceeds quantitatively without the need for organic solvents, catalysts, or an excess of the amine reactant, dramatically reducing waste and environmental impact. researchgate.net
Mechanochemistry, specifically twin-screw extrusion (TSE), offers a continuous, scalable, and solvent-free route to commodity perylene diimides. birmingham.ac.ukresearchgate.net This method provides substantial reductions in waste and improves efficiency, with space-time yields that are one to two orders of magnitude greater than conventional solvent-based batch methods. birmingham.ac.uk The process has been demonstrated for the automated, continuous production of commercial pigments. birmingham.ac.uk
| Green Chemistry Approach | Key Advantages | Example Application |
| Hydrothermal Synthesis | Eliminates organic solvents, catalysts, and excess reagents; quantitative yields. researchgate.net | Synthesis of high-purity PBIs and Naphthalene Bisimides (NBIs). researchgate.net |
| Twin-Screw Extrusion (TSE) | Solvent-free, continuous, scalable, high space-time yield. birmingham.ac.uk | Synthesis of commercial PDI pigments (e.g., Pigments Black 31 and 32). birmingham.ac.uk |
| Photochemical Synthesis | Uses light as a sustainable energy source; lower reaction temperatures. chemistryforsustainability.org | Substitution reactions on the perylene core. chemistryforsustainability.org |
| Electrochemical Synthesis | Avoids harsh chemical oxidants; cleaner and cheaper process. mdpi.com | Dimerization reactions to form PDI derivatives. mdpi.com |
| Solvent Engineering | Enables processing from environmentally benign solvents. rsc.org | N–H functionalized PDI for green solvent processed transistors. rsc.org |
Advanced Photophysical Characterization and Excited State Dynamics of 3,9 Bis 2 Naphthyl Perylene Systems
Fluorescence Spectroscopy Investigations
Fluorescence spectroscopy is a powerful tool to probe the excited-state properties of fluorescent molecules like 3,9-Bis(2-naphthyl)perylene. The following subsections explore key fluorescence parameters and phenomena.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For perylene (B46583) and its derivatives, Φf is often close to unity, indicating that fluorescence is the dominant decay pathway for the excited state. However, substitution at the 3 and 9 positions can introduce new non-radiative decay channels, leading to a decrease in Φf.
Several factors can influence the fluorescence quantum yield of this compound:
Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state and promote or inhibit non-radiative decay pathways.
Intermolecular Interactions: In concentrated solutions or the solid state, π-π stacking and other intermolecular interactions can lead to the formation of aggregates, which often have different and typically lower fluorescence quantum yields compared to the monomeric species.
Below is a table showing representative fluorescence quantum yields for perylene and some of its derivatives in different solvents to illustrate the effect of substitution and environment.
| Compound | Solvent | Fluorescence Quantum Yield (Φf) |
| Perylene | Cyclohexane | 0.94 omlc.org |
| 3,9-dimethoxyperylene | Dichloromethane | ~0.6 nih.gov |
| 3,9-bis(1-octanoyloxy)perylene | Dichloromethane | > 0.8 nih.gov |
| Perylene Diimide Derivative | Chloroform | 0.99 |
This table presents data for related compounds to illustrate general trends in the photophysics of substituted perylenes.
Time-resolved fluorescence spectroscopy provides information about the lifetime of the excited state (τf), which is the average time the molecule spends in the excited state before returning to the ground state. For many perylene derivatives, the fluorescence lifetime is on the order of a few nanoseconds researchgate.net.
The excited-state lifetime is inversely proportional to the sum of the rate constants for all de-excitation processes (radiative and non-radiative). Therefore, a shorter lifetime can indicate the presence of efficient non-radiative decay pathways. For 3,9-substituted perylenes, the nature of the substituent and its interaction with the perylene core can significantly impact the excited-state lifetime. For instance, the introduction of groups that facilitate intersystem crossing or internal conversion will shorten the fluorescence lifetime.
The table below shows reported fluorescence lifetimes for perylene in various solvents. While specific data for this compound is not provided, these values offer a baseline for understanding the excited-state dynamics of the perylene chromophore.
| Solvent | Fluorescence Lifetime (τf) in ns |
| Cyclohexane | 6.40 researchgate.net |
| Toluene | 4.21 researchgate.net |
| Methanol | 3.63 researchgate.net |
This table provides baseline data for the parent perylene compound.
The emission wavelength of a fluorophore is determined by the energy difference between its excited and ground states. Altering the chemical structure or the surrounding environment can tune this energy gap and, consequently, the emission color. The substitution of the perylene core at the 3 and 9 positions with naphthyl groups is expected to cause a bathochromic (red) shift in the emission spectrum compared to unsubstituted perylene due to the extension of the π-conjugated system.
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules where there is a significant change in the dipole moment upon excitation. For this compound, an increase in solvent polarity could stabilize a more polar excited state, leading to a red shift in the emission spectrum (positive solvatochromism). Studies on other donor-acceptor substituted perylenes have demonstrated significant solvatochromic shifts in their emission spectra nih.gov.
The following table illustrates the solvatochromic effect on the emission wavelength of a related perylene derivative in different solvents.
| Solvent | Dielectric Constant | Emission Maximum (nm) |
| Hexane | 1.88 | 456 nih.gov |
| Dichloromethane | 8.93 | 500 |
| Acetonitrile | 37.5 | 524 nih.gov |
This table showcases the solvatochromic shift for a donor-acceptor substituted perylene derivative to demonstrate the principle of solvent-dependent emission tuning.
Photoinduced Electron and Energy Transfer Processes
Upon photoexcitation, this compound can undergo various photophysical processes, including electron and energy transfer, which are crucial for its potential applications in optoelectronic devices.
In molecules containing electron-donating and electron-accepting moieties, photoexcitation can lead to an intramolecular charge transfer (ICT), where an electron is transferred from the donor to the acceptor. In this compound, the perylene core can act as an electron acceptor, while the naphthyl groups can have a degree of electron-donating character, although they are primarily aromatic substituents. The efficiency of ICT is highly dependent on the electronic coupling between the donor and acceptor and the polarity of the surrounding medium.
The occurrence of ICT can be identified by a strong solvatochromic shift in the fluorescence spectrum, where more polar solvents stabilize the charge-separated excited state, leading to a red-shifted and often broader emission. In some cases, ICT can lead to the formation of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state, which can quench the fluorescence. Studies on perylene-naphthalimide dyads, where the two moieties are orthogonal, have shown that intramolecular charge separation can occur, followed by intersystem crossing rsc.org.
In the solid state or in concentrated solutions, perylene derivatives have a strong tendency to form aggregates due to π-π stacking interactions. The photophysical properties of these aggregates are often significantly different from those of the isolated molecules. Upon photoexcitation of an aggregate, the excitation energy is delocalized over multiple molecules, forming an exciton (B1674681). The dynamics of these excitons, including their diffusion and decay, are critical to the performance of organic electronic devices.
A common phenomenon in aggregated systems is aggregation-caused quenching (ACQ), where the fluorescence intensity is reduced upon aggregation. This quenching is often attributed to the formation of non-emissive or weakly emissive excimer states or to the presence of quenching sites within the aggregate. The bulky naphthyl substituents in this compound might hinder the close packing required for strong ACQ, potentially leading to more emissive solid-state materials compared to less substituted perylenes. The study of exciton dynamics in one-dimensional aggregates of substituted perylene bisimides has shown that at low temperatures, the dynamics are dominated by diffusion-driven exciton-exciton annihilation arxiv.org.
Spectroscopic Elucidation of Aggregation Behavior in Solution and Solid State
The aggregation tendencies of perylene derivatives are a critical aspect of their photophysical character, profoundly influencing their optical and electronic properties. For 3,9-disubstituted perylenes, including the this compound system, aggregation is driven by intermolecular π-π stacking interactions. The nature and extent of this aggregation can be meticulously investigated using various spectroscopic techniques, primarily UV-Vis absorption and fluorescence spectroscopy, in both solution and solid-state environments.
In solution, the aggregation of perylene systems is typically concentration-dependent. At very low concentrations, these molecules exist as monomers and exhibit their characteristic, well-resolved vibronic absorption and emission spectra. As the concentration increases, intermolecular interactions become more significant, leading to the formation of aggregates such as dimers, trimers, and higher-order assemblies. This process is often accompanied by distinct changes in the absorption and emission spectra. researchgate.net
The formation of aggregates can be spectroscopically identified by either a blue shift (hypsochromic shift) or a red shift (bathochromic shift) in the absorption spectrum, corresponding to the formation of H-aggregates (face-to-face stacking) or J-aggregates (head-to-tail stacking), respectively. researchgate.net For many perylene derivatives, the formation of H-aggregates is common, which is characterized by a decrease in the intensity of the 0-0 vibronic transition and an increase in the intensity of the higher energy vibronic bands in the absorption spectrum. This type of aggregation often leads to fluorescence quenching. rsc.org
The aggregation behavior is also highly sensitive to the solvent environment. In a study of N,N'-diaryl-perylene-3,9-diamine derivatives, the choice of solvent was shown to influence the molecular packing and, consequently, the performance of organic light-emitting diodes (OLEDs) fabricated from these materials. researchgate.net While specific data for this compound is not extensively documented, the general principles observed for other 3,9-disubstituted perylenes can be applied. The bulky naphthyl substituents are expected to influence the steric hindrance around the perylene core, which in turn will affect the geometry of the π-π stacking and the resulting aggregation type.
In the solid state, the aggregation of perylene derivatives is inherent and plays a crucial role in determining the material's solid-state fluorescence quantum yield. Strong intermolecular interactions in the solid state often lead to significant fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ). nih.gov This is a major obstacle for the application of many organic fluorophores in solid-state devices. However, the specific crystalline packing can sometimes lead to unique and favorable photophysical properties. For instance, the formation of one-dimensional nanorod aggregates has been observed for some perylene bisimide derivatives, which were found to be strongly fluorescent in the solid state. nankai.edu.cn
The solid-state fluorescence properties of this compound would be dictated by the specific packing motif adopted in the crystal lattice. The interplay between the π-π interactions of the perylene cores and the steric and electronic effects of the 2-naphthyl substituents would determine the intermolecular geometry and the resulting emission characteristics. Techniques such as powder X-ray diffraction (PXRD) can provide insights into the crystal packing, which can then be correlated with the solid-state absorption and emission spectra to understand the structure-property relationships. rsc.org
To mitigate aggregation-caused quenching in the solid state, one strategy is the molecular incorporation of perylene fluorophores into metal-organic frameworks (MOFs). This approach allows for the isolation of the chromophores, thereby reducing intermolecular interactions and enhancing solid-state fluorescence. nih.gov While not specifically applied to this compound, this method highlights a potential avenue for harnessing its emissive properties in the solid state.
The following table summarizes the expected spectroscopic changes upon aggregation for a generic 3,9-disubstituted perylene system based on established principles for perylene derivatives.
| State | Concentration/Condition | Expected Spectroscopic Changes (UV-Vis Absorption) | Expected Spectroscopic Changes (Fluorescence Emission) | Dominant Species |
| Solution | Dilute | Well-resolved vibronic structure, characteristic of the monomer. | Strong, well-resolved vibronic emission. | Monomer |
| Solution | Concentrated | Broadening of bands, potential hypsochromic (H-aggregate) or bathochromic (J-aggregate) shift of the 0-0 transition. | Often quenched or red-shifted and broadened emission. | Aggregates (Dimers, etc.) |
| Solid State | Crystalline or Amorphous Film | Significant broadening and shifting of absorption bands compared to dilute solution, dependent on packing. | Typically weak fluorescence due to aggregation-caused quenching, but can be strong depending on the specific crystal packing. | Aggregates |
Further detailed research, including concentration-dependent UV-Vis and fluorescence studies, as well as solid-state spectroscopic and structural analysis, is necessary to fully elucidate the specific aggregation behavior of this compound and its impact on the excited-state dynamics.
Electronic Structure and Charge Transport Mechanisms in 3,9 Bis 2 Naphthyl Perylene Architectures
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic behavior of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, dictates the energy required to excite an electron and is a fundamental factor in the material's optical and electronic properties wikipedia.org.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Perylene (calculated) | - | - | 2.96 researchgate.net |
| Naphthalene (calculated) | -6.13 | -1.38 | 4.75 |
The ability to engineer the band gap of organic semiconductors is a cornerstone of materials design for electronic applications. In the context of 3,9-Bis(2-naphthyl)perylene, the molecular design offers several avenues for band gap control. The nature of the substituent and its position on the perylene core are critical factors.
The choice of the naphthyl group itself, as opposed to other aryl or alkyl substituents, is a deliberate design choice. The degree of π-conjugation and the electronic nature of the substituent directly impact the HOMO and LUMO levels. Further modification of the naphthyl groups, for example, by introducing additional functional groups, could provide even finer control over the band gap. This principle of tuning the electronic properties through chemical modification is widely applied to perylene derivatives, particularly perylene diimides (PDIs), to optimize their performance in devices like organic field-effect transistors (OFETs) and solar cells rsc.org.
Charge Carrier Mobility and Transport Characteristics
Charge carrier mobility is a measure of how quickly an electron or hole can move through a material under the influence of an electric field. It is a critical parameter for the performance of organic electronic devices. High charge carrier mobility is desirable for applications such as transistors and photovoltaics mdpi.comnih.gov.
The efficiency of charge injection from an electrode into the semiconductor is governed by the energy barrier at the interface. This barrier is determined by the difference between the work function of the electrode and the HOMO (for holes) or LUMO (for electrons) of the organic material. A smaller injection barrier facilitates more efficient charge injection.
For n-type organic semiconductors, a low-lying LUMO level is advantageous for electron injection from common electrodes. While the precise LUMO level of this compound is not documented in the available literature, studies on related perylene derivatives can offer valuable insights. For instance, various PDI derivatives have been synthesized with LUMO levels in a range suitable for efficient electron injection google.com. The electronic properties conferred by the naphthyl groups on the perylene core will ultimately determine the LUMO energy and thus the electron injection barrier.
In organic semiconductors, the interaction between charge carriers and the vibrational modes of the molecules (phonons) can be significant. This charge-phonon coupling can lead to the formation of polarons, which are quasi-particles consisting of the charge carrier and a local distortion of the molecular lattice. Polaron formation can influence charge transport by increasing the effective mass of the charge carrier, which can in turn affect mobility. The extent of charge-phonon coupling is dependent on the specific molecular structure and the intermolecular interactions within the solid state.
The arrangement of molecules in the solid state, known as molecular packing, plays a paramount role in determining the charge transport properties of organic semiconductors. Efficient charge transport relies on sufficient overlap of the π-orbitals between adjacent molecules, which facilitates the hopping of charge carriers.
The crystal structure of this compound would dictate the intermolecular distances and orientations. Different polymorphs, or crystal structures, of the same compound can exhibit significantly different charge carrier mobilities. For perylene derivatives, a co-facial π-stacking arrangement is often associated with good charge transport pathways. The bulky naphthyl substituents in this compound will have a profound impact on the molecular packing, potentially leading to a herringbone or other packing motif. The precise crystal structure would need to be determined experimentally to fully understand its influence on charge transport. Studies on other perylene derivatives have demonstrated that controlling the solid-state packing is a key strategy for enhancing charge carrier mobility acs.org.
| Compound | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
|---|---|---|
| Perylene Diimide Derivative 1 | - | up to 0.22 |
| Perylene Diimide Derivative 2 | - | 0.001-0.07 |
| N,N′-diaryl-perylene-3,9-diamine derivative | - | - |
Electrochemical Characterization of this compound Architectures
The electrochemical properties of this compound are crucial for understanding its potential in electronic applications, as they determine the facility with which the molecule can accept or donate electrons. Techniques such as cyclic voltammetry are instrumental in determining key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictate the charge injection and transport characteristics of materials incorporating this compound.
Cyclic Voltammetry Analysis
Cyclic voltammetry (CV) is a potent electrochemical technique used to probe the redox behavior of molecules. For aromatic hydrocarbons like this compound, CV provides insights into the stability of charged species and the energy levels associated with electron transfer processes. In a typical CV experiment, the potential is swept linearly with time, and the resulting current is measured. The potentials at which oxidation and reduction peaks occur are indicative of the HOMO and LUMO energy levels, respectively.
While specific experimental cyclic voltammetry data for this compound is not abundantly available in the public literature, the electrochemical behavior can be inferred from studies on closely related perylene derivatives. For instance, perylene and its substituted analogues typically exhibit reversible or quasi-reversible oxidation and reduction waves. The substitution of naphthyl groups at the 3 and 9 positions is expected to influence the electronic properties of the perylene core. The electron-donating nature of the naphthyl substituents can raise the HOMO level, making the molecule easier to oxidize, while the extended π-conjugation can lower the LUMO level, facilitating reduction.
The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation (Eox) and first reduction (Ered) peaks in the cyclic voltammogram, often referenced against an internal standard like ferrocene (B1249389) (Fc/Fc+). The empirical formulas used for these estimations are:
EHOMO = -e (Eox - E1/2(ferrocene) + 4.8) eV ELUMO = -e (Ered - E1/2(ferrocene) + 4.8) eV
Electron Affinity
Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule in its gaseous state. In the context of materials science, it is a critical parameter for n-type organic semiconductors, as it relates to the ability of the material to accept and transport electrons. A higher electron affinity generally corresponds to a lower LUMO level, which is desirable for efficient electron injection from common electrodes.
The electron affinity of this compound can be estimated from its reduction potential obtained through cyclic voltammetry. The extended π-system of the perylene core, further expanded by the naphthyl substituents, is expected to result in a significant electron affinity, making it a candidate for use in electron-transporting layers in organic electronic devices.
Tabulated Electrochemical Data
To provide a quantitative understanding, the following table summarizes hypothetical yet representative electrochemical data for this compound, based on the expected influence of the naphthyl substituents on the perylene core. These values are illustrative and would require experimental verification.
| Parameter | Symbol | Estimated Value | Unit |
| First Oxidation Potential (vs. Fc/Fc⁺) | Eox | +0.85 | V |
| First Reduction Potential (vs. Fc/Fc⁺) | Ered | -1.75 | V |
| HOMO Energy Level | EHOMO | -5.65 | eV |
| LUMO Energy Level | ELUMO | -3.05 | eV |
| Electrochemical Band Gap | Eg | 2.60 | eV |
| Electron Affinity | EA | 3.05 | eV |
Computational and Theoretical Chemistry Approaches for 3,9 Bis 2 Naphthyl Perylene Studies
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) has become a standard and reliable method for investigating the structural and electronic properties of organic molecules. researchgate.netirjweb.comnih.gov It offers a balance between computational cost and accuracy, making it suitable for systems as large as 3,9-Bis(2-naphthyl)perylene. DFT calculations are employed to determine the most stable (lowest energy) three-dimensional arrangement of atoms, known as the ground state geometry.
A key output of DFT calculations is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the chemical reactivity, kinetic stability, and optical properties of the molecule. irjweb.comsdiarticle3.com
For this compound, the HOMO is typically delocalized across the electron-rich perylene (B46583) core, while the LUMO is also distributed over the π-conjugated system. Visualization of these orbitals reveals the regions of electron density involved in electronic transitions. A smaller HOMO-LUMO gap generally suggests that the molecule can be more easily excited, which is relevant for its use in optoelectronic devices. nih.gov
Below is an example data table illustrating typical results obtained from DFT calculations for polycyclic aromatic hydrocarbons similar to this compound.
| Property | Calculated Value (eV) | Description |
| EHOMO | -5.5 to -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.4 to -2.7 | Energy of the Lowest Unoccupied Molecular Orbital |
| ΔE (Gap) | 2.8 to 3.2 | HOMO-LUMO energy gap, related to electronic transitions |
Note: These values are representative for this class of compounds and the exact values for this compound would require a specific calculation.
Conformational analysis using DFT is crucial for understanding the three-dimensional structure of flexible molecules. nih.govsciencepubco.com In this compound, the key element of conformational flexibility is the rotation around the single bonds connecting the naphthyl groups to the perylene core. The dihedral angle, which describes the twist between the plane of the perylene core and the plane of each naphthyl substituent, is a critical parameter.
DFT calculations can map the potential energy surface as a function of these dihedral angles to identify the most stable conformer. The degree of twisting affects the extent of π-conjugation between the core and the substituents. A more planar conformation generally leads to better electronic communication and can influence the material's charge transport properties and absorption spectrum. Steric hindrance between hydrogen atoms on the naphthyl groups and the perylene backbone is the primary factor determining the equilibrium dihedral angle.
| Parameter | Definition | Typical Calculated Value | Significance |
| Perylene-Naphthyl Dihedral Angle | The angle of twist between the perylene core and a naphthyl substituent. | 40° - 60° | Determines the extent of π-orbital overlap and electronic conjugation. |
Note: The specific value is influenced by the chosen DFT functional and basis set.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying electronic excited states. rsc.orgups-tlse.fruci.edu It is widely used to predict the absorption and emission spectra of molecules by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.netnih.gov
For this compound, TD-DFT calculations can predict the energies corresponding to the main absorption bands in its UV-Visible spectrum. The calculations also provide the oscillator strength for each transition, which indicates its intensity. This information is invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions (e.g., π-π* transitions localized on the perylene core or charge-transfer transitions). The choice of functional is particularly important in TD-DFT, with long-range corrected functionals like CAM-B3LYP or ωB97X-D often providing more accurate results for systems with potential charge-transfer character. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Aggregation and Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For materials science applications, MD is particularly useful for investigating how individual molecules of this compound might interact and self-assemble in the solid state or in solution. nih.govnih.gov
These simulations can predict the preferred aggregation behavior, which is often dominated by π-stacking interactions between the aromatic cores of neighboring molecules. nih.gov The simulations can reveal whether the molecules tend to arrange in face-to-face (H-aggregate) or head-to-tail (J-aggregate) configurations, which profoundly impacts the optical and charge-transport properties of the resulting material. acs.org By simulating a system containing many molecules, MD can provide insights into the formation of thin films and the resulting morphology, which is critical for the performance of organic electronic devices. mdpi.com
Electron Density Distribution Analysis (e.g., Quantum Theory of Atoms in Molecules - QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the electron density distribution, a scalar field calculated from the molecular wavefunction obtained via DFT. QTAIM provides a rigorous definition of atoms and chemical bonds within a molecule.
By analyzing the topology of the electron density (ρ(r)), one can locate critical points where the gradient of the density is zero. These points are used to characterize the nature of chemical bonds (e.g., covalent vs. van der Waals interactions). For this compound, a QTAIM analysis could precisely characterize the C-C bonds within the aromatic system and the weaker, non-covalent interactions (e.g., C-H···π interactions) that stabilize its three-dimensional conformation. This provides a deeper understanding of the electronic structure and bonding beyond simple orbital descriptions.
Charge Transfer Calculations and Electron Affinity Predictions
The ability of a molecule to accept electrons and transport charge is fundamental to its function in organic electronics. acs.org DFT calculations can be used to predict key properties related to charge transfer. The electron affinity (EA) is the energy released when an electron is added to a neutral molecule to form a negative ion. It can be estimated from the energy of the LUMO or by calculating the energy difference between the neutral molecule and its anion. uni-tuebingen.de
Furthermore, for systems where this compound might act as a donor or acceptor in a blend with another material, DFT can be used to calculate the charge transfer between the molecules. uni-tuebingen.deacs.orgrsc.org Analysis of the charge distribution in a donor-acceptor pair can quantify the degree of ground-state charge transfer. uni-tuebingen.de These calculations are essential for designing materials for applications like organic photovoltaics, where efficient charge separation and transport at interfaces are required. nih.gov
Advanced Applications in Organic and Hybrid Optoelectronic Materials Science
Organic Field-Effect Transistors (OFETs) and Semiconductor Materials
While specific studies focusing on 3,9-Bis(2-naphthyl)perylene in Organic Field-Effect Transistors (OFETs) are not extensively documented, the broader class of perylene (B46583) derivatives, particularly perylene diimides (PDIs), has been thoroughly investigated as n-channel (electron-transporting) semiconductor materials. photobiology.com Perylenes are valued in this field for their high electrical conductivity and excellent chemical stability. photobiology.com The performance of OFETs is critically dependent on the molecular structure of the organic semiconductor, which influences thin-film morphology, charge carrier mobility, and stability in air.
The introduction of substituents onto the perylene core is a key strategy for tuning its electronic properties and solid-state packing, which are crucial for efficient charge transport. For instance, modifying the imide or bay positions of PDIs can alter their properties for OFET applications. photobiology.com While this compound is not a diimide, the principle of functionalization influencing performance holds. The bulky 2-naphthyl groups at the 3 and 9 positions are expected to influence the intermolecular π-π stacking, a critical factor for charge hopping between molecules. This could potentially lead to a balance between solubility for solution-based processing and ordered packing in the solid state necessary for high mobility. Perylene derivatives have been known to exhibit ambipolar transport properties, meaning they can conduct both holes and electrons, which is a desirable characteristic for complex circuits. aip.org
The table below summarizes the performance of various perylene derivatives in OFETs to provide a contextual understanding of the potential of this class of materials.
| Perylene Derivative Class | Mobility (cm²/Vs) | On/Off Ratio | Type |
| Perylene Diimides (PDIs) | Up to 1.13 | ~10⁸ | p-type nih.gov |
| Functionalized PDIs | Up to 0.72 | > 10⁴ | n-type (air-stable) |
| A-D-A PDI molecules | Up to 0.209 | ~10⁴ | n-type aip.org |
This table represents a range of reported values for different perylene derivatives and is for illustrative purposes.
Organic Photovoltaic (OPV) Cells and Non-Fullerene Acceptors
In the realm of organic photovoltaics (OPVs), perylene derivatives, especially perylene diimides (PDIs), have emerged as promising non-fullerene acceptors (NFAs). rsc.org This is due to their strong light absorption in the visible spectrum, high electron affinity, and good electron-transporting properties. rsc.org The design of NFAs is critical for overcoming the limitations of traditional fullerene-based acceptors, and PDIs offer tunable optical and electronic properties through chemical modification. rsc.org
While there is no direct research on this compound as an NFA, its perylene core suggests potential applicability. The energy levels (HOMO and LUMO) of the acceptor material are crucial for efficient charge separation at the donor-acceptor interface in an OPV device. The naphthyl substituents on the perylene core would modulate these energy levels. Research on other aryl-substituted perylenes could provide insights into how these modifications affect photovoltaic performance. For instance, fusing electron-donating or electron-withdrawing groups to the perylene core is a common strategy to adjust the material's absorption spectrum and energy levels to better match those of the donor material. nih.gov
PDI-based NFAs have been incorporated into OPV devices that have achieved significant power conversion efficiencies (PCEs). The engineering of the donor/acceptor interface and the bulk heterojunction morphology are key factors in device performance. acs.org
Organic Light-Emitting Diodes (OLEDs) and Emitters
The application of dinaphthylperylene as an emitter in Organic Light-Emitting Diodes (OLEDs) is one of the most directly documented uses for this class of compounds. Specifically, a 1:1 mixture of 3,9- and 3,10-di(2-naphthyl)perylene (DNP) has been shown to be an effective light-emitting layer additive that can extend the operational lifetime of OLEDs by over two orders of magnitude. aip.org
In a dilute ethyl acetate solution, this DNP mixture exhibits a longest wavelength absorption peak at 456 nm, with a corresponding photoluminescence (PL) spectrum that peaks at 484 nm. aip.org The fluorescence quantum yield in this state is a high 0.79. aip.org The performance of OLEDs is highly dependent on the device architecture, including the choice of hole-transporting, electron-transporting, and electron-injection layers. aip.org Using improved electron injection and transport layers in conjunction with the DNP-containing emitting layer has been shown to lower the drive voltage and increase device efficiency and lifetime. aip.org
The electroluminescence of DNP can be tuned. At low concentrations in a host material, it emits as a monomer, but at higher concentrations, it can form excimers, which emit at longer wavelengths. aip.org For example, at a 50% concentration, DNP excimer emission is observed with a peak around 600 nm. aip.org Other perylene derivatives with sterically hindered aromatic substituents, such as naphthalene (B1677914), have also been investigated as red and deep-red emitters in solution-processed OLEDs. rsc.org
| Property | Value for DNP (3,9- and 3,10- mixture) |
| Absorption Peak (in ethyl acetate) | 456 nm aip.org |
| Photoluminescence Peak (in ethyl acetate) | 484 nm aip.org |
| Fluorescence Quantum Yield (in ethyl acetate) | 0.79 aip.org |
| Excimer Emission Peak (at 50% concentration) | ~600 nm aip.org |
Light-Harvesting Systems and Artificial Photosynthesis
Perylene derivatives are excellent candidates for light-harvesting systems and artificial photosynthesis due to their strong absorption in the visible spectrum and high fluorescence quantum yields. The core concept of an artificial light-harvesting system is to absorb light energy over a broad spectral range and efficiently transfer that energy to a reaction center.
Systems have been designed where naphthalene-based chromophores act as energy donors that absorb light at shorter wavelengths and transfer the energy to a perylene-based acceptor, which absorbs at longer wavelengths. nih.gov This mimics the cascade of energy transfer seen in natural photosynthesis. The efficiency of this fluorescence resonance energy transfer (FRET) is dependent on the spectral overlap between the donor's emission and the acceptor's absorption. nih.gov In systems composed of naphthalene and perylene derivatives, a strong overlap is generally observed, leading to efficient energy transfer. nih.gov
While this compound itself has not been specifically detailed in a light-harvesting system, its structure, which covalently links naphthalene and perylene moieties, is conceptually similar to these designed systems. The photophysical properties of such a molecule would be governed by the electronic coupling between the naphthalene and perylene units.
Photochromic Materials and Molecular Switches
Photochromic materials are compounds that can reversibly change their optical properties upon irradiation with light. This behavior allows them to function as molecular switches. While there is no specific evidence of this compound exhibiting photochromic behavior, the broader family of perylene derivatives has been explored for such applications.
For example, a chiral bis-perylene diimide macrocycle has been reported to act as a chiroptical switch. nih.gov In this system, the chiroptical properties can be tuned by external stimuli such as solvent and molecular recognition, demonstrating the potential for perylene-based structures to act as responsive molecular systems. nih.gov The switching behavior in these systems is often related to changes in the spatial arrangement of the perylene units, which alters their electronic interactions and, consequently, their optical properties.
Chemical Sensors and Probes
Perylene and its derivatives are widely used as fluorescent probes and chemical sensors due to their high fluorescence quantum yields, which can be sensitive to the local environment. The intense fluorescence of the perylene core can be quenched or enhanced by the presence of specific analytes, forming the basis for a "turn-off" or "turn-on" sensor. PDI-based fluorescent sensors have been developed for the detection of a wide range of environmental pollutants, including heavy metal ions and poisonous organic compounds. mdpi.comresearchgate.netnih.gov
The primary mechanism for sensing with perylene-based probes is fluorescence quenching. This can occur through several processes, including photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET) between the perylene fluorophore and the analyte. For instance, the fluorescence of perylene nanoparticles has been used to detect hexavalent chromium through a quenching mechanism. researchgate.net
In addition to fluorescence changes, the interaction with an analyte can also lead to a change in the absorption spectrum, resulting in a colorimetric response that can be detected by the naked eye. mdpi.comresearchgate.netnih.gov This dual-mode sensing (fluorescent and colorimetric) is highly desirable for practical applications. While no specific sensor based on this compound has been reported, its inherent fluorescence suggests that it could potentially be developed into a chemical sensor. The naphthyl groups could be functionalized with specific recognition units to impart selectivity for a target analyte.
Supramolecular Sensing Architectures
The unique photophysical properties of perylene derivatives, characterized by strong absorption and high fluorescence quantum yields, make them excellent candidates for the construction of supramolecular sensing architectures. While direct research on the application of this compound in this area is not extensively documented in peer-reviewed literature, the behavior of analogous 3,9-disubstituted perylene compounds provides a strong basis for understanding its potential. The design of such sensors often relies on the modulation of fluorescence in the presence of a target analyte, a process that can be engineered through non-covalent interactions within a supramolecular assembly.
The introduction of naphthyl moieties at the 3 and 9 positions of the perylene core is expected to influence its aggregation behavior, which is a critical factor in the design of solid-state and solution-based sensors. The bulky naphthyl groups can sterically hinder strong π-π stacking, which often leads to fluorescence quenching in perylene systems. This can result in enhanced emission in the solid state or in aggregates, a desirable characteristic for "turn-on" or "turn-off" fluorescent sensors.
The fundamental photophysical properties of symmetrically substituted 3,9-perylene analogues have been examined in various solvents. These studies reveal that while all compounds exhibit solvent-dependent fluorescence quantum yields, they are generally lower than that of unsubstituted perylene or its diimide derivatives nih.gov. This suggests that intramolecular processes, potentially including electron transfer, are influenced by the substituents and the surrounding medium nih.gov. Such sensitivity to the local environment is a key principle in the design of chemical sensors.
In a supramolecular sensing context, this compound could be incorporated into host-guest systems, for instance, with cyclodextrins or calixarenes. The binding of an analyte to the host molecule could alter the local environment of the perylene fluorophore, leading to a detectable change in its fluorescence signal. The spacious and electron-rich naphthyl groups could also participate in specific interactions, such as π-stacking, with suitable analytes, potentially leading to selective sensing mechanisms.
Table 1: Potential Supramolecular Sensing Mechanisms for this compound
| Sensing Mechanism | Description | Potential Analytes |
|---|---|---|
| Fluorescence Quenching | The analyte interacts with the excited state of the perylene core, leading to a decrease in fluorescence intensity. This can occur through electron transfer or energy transfer processes. | Electron-deficient or electron-rich aromatic compounds, metal ions. |
| Fluorescence Enhancement | The analyte disrupts aggregation-caused quenching or alters the electronic properties of the perylene derivative in a way that increases the fluorescence quantum yield. | Species that can bind to the naphthyl groups and alter the aggregation state. |
| Ratiometric Sensing | The analyte induces a shift in the emission wavelength, allowing for sensing based on the ratio of fluorescence intensities at two different wavelengths. This can be more reliable as it is less dependent on the absolute probe concentration. | Analytes that can induce specific conformational changes or electronic perturbations. |
While these mechanisms are theoretically plausible for this compound based on the behavior of related compounds, dedicated research is required to synthesize and characterize specific supramolecular sensing architectures incorporating this molecule and to evaluate their performance with various analytes.
Hybrid Organic/Inorganic Material Systems
The integration of organic molecules with inorganic materials can lead to hybrid systems with synergistic properties, combining the processability and tunable optoelectronic characteristics of organic compounds with the stability and conductivity of inorganic components. This compound, as a stable and fluorescent aromatic hydrocarbon, is a promising candidate for incorporation into such hybrid systems for applications in optoelectronics, such as light-emitting diodes (OLEDs), solar cells, and photodetectors.
The key to the performance of these hybrid materials lies in the interface between the organic and inorganic components. The properties of this compound, such as its ionization potential and electron affinity, will determine the energy level alignment with various inorganic semiconductors (e.g., metal oxides like TiO₂, ZnO, or quantum dots). This alignment is crucial for efficient charge transfer and separation, which are fundamental processes in many optoelectronic devices.
One common approach to creating hybrid materials is the deposition of the organic molecule onto an inorganic substrate or the blending of the two components. The naphthyl substituents in this compound can play a significant role in determining the morphology and molecular packing of the organic layer when deposited on an inorganic surface. This, in turn, affects the charge transport properties of the material.
Table 2: Potential Applications of this compound in Hybrid Organic/Inorganic Systems
| Application Area | Role of this compound | Potential Inorganic Counterpart | Desired Properties |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Emissive layer or host material for a dopant emitter. | Transparent conducting oxides (e.g., ITO) as electrodes; metal oxides as charge transport layers. | High fluorescence quantum yield in the solid state, good thermal stability, appropriate energy levels for charge injection. |
| Organic Solar Cells (OSCs) | Electron donor or acceptor material in the active layer. | Metal oxides (e.g., TiO₂, ZnO) as electron transport layers; quantum dots. | Broad absorption spectrum, efficient charge transfer to the inorganic material, good film-forming properties. |
| Photodetectors | Light-absorbing component. | Nanostructured inorganic semiconductors (e.g., nanowires, nanorods) for high surface area. | High absorption coefficient, efficient generation of charge carriers upon light absorption. |
| Luminescent Solar Concentrators (LSCs) | Fluorophore embedded in an inorganic or hybrid matrix. | Glass or polymer matrix, potentially with embedded nanoparticles to reduce scattering. | High fluorescence quantum yield, large Stokes shift to minimize reabsorption, good photostability. |
The synthesis of N,N'-diaryl-perylene-3,9-diamine derivatives, which are structurally related to this compound, has been reported for use as emitters in OLEDs. These materials exhibit high thermal stability, with decomposition temperatures often exceeding 400°C, and their ionization potentials are in a range suitable for OLED applications researchgate.net. While these are amine derivatives, the robust perylene core with aryl substituents provides a relevant comparison for the expected stability and electronic properties of this compound.
Further research into the synthesis of hybrid materials incorporating this compound and the characterization of their interfacial properties and device performance is necessary to fully realize their potential in optoelectronic applications. The tunability of the electronic properties of perylene derivatives through substitution offers a promising avenue for the rational design of new and efficient hybrid material systems.
Future Research Directions and Emerging Paradigms for 3,9 Bis 2 Naphthyl Perylene Derivatives
Development of Novel Synthetic Strategies for Regioselective Functionalization
The precise control over the molecular structure of perylene (B46583) derivatives is paramount for tuning their properties. Future research is heavily focused on developing efficient and highly regioselective synthetic protocols to create custom-designed materials. The functionalization of the perylene core can occur at several positions, broadly classified as the bay (1, 6, 7, and 12), ortho (2, 5, 8, and 11), and peri (3, 4, 9, and 10) positions acs.org. For derivatives like 3,9-Bis(2-naphthyl)perylene, functionalization occurs at the peri-positions.
A significant challenge lies in achieving high efficiency and desired regioselectivity, which has historically limited the rapid design and testing of new perylene-based materials researchmap.jp. Current strategies often start with electrophilic bromination at the bay positions, as these bromide intermediates are versatile for further transformations through reactions like aromatic nucleophilic substitutions (SNAr) and palladium-catalyzed cross-coupling reactions researchmap.jp. For instance, Suzuki coupling has been successfully used to decorate the perylene diimide (PDI) core with various groups nih.gov.
Recent advancements have demonstrated highly controllable monobromination of perylene tetracarboxylates, which serve as precursors for further functionalization researchmap.jp. One reported protocol involves the regioselective bromination of a 1-(4-tert-butylphenoxy)perylene derivative at the 7-position, which can then be further brominated at the 12-position to yield a 7,12-dibromide with high selectivity nih.gov. These new brominated precursors are synthetically versatile and can be used in cross-coupling reactions and cyanations to introduce a variety of functional groups nih.gov. The development of scalable and robust syntheses for regioisomerically pure intermediates, such as 1,7-dibromoperylene-3,4,9,10-tetracarboxylic acid derivatives, is crucial acs.org. These intermediates, possessing anhydride (B1165640) functionalities, allow for the attachment of substituents at both the peri and bay positions, offering limitless possibilities for creating complex, multifunctional molecules acs.org.
| Synthetic Strategy | Target Positions | Key Reactions |
| Electrophilic Bromination | Bay (1,6,7,12) | Halogenation |
| Cross-Coupling Reactions | Bay, Peri | Suzuki, Stille, Sonogashira |
| Aromatic Nucleophilic Substitution (SNAr) | Bay | Etherification, Amination |
| Cyclodehydrogenation | Core Formation | Scholl Reaction |
Exploration of Advanced Supramolecular Architectures with Tailored Functionality
The ability of perylene derivatives to self-assemble into highly ordered nanostructures is a key attribute for their application in electronic devices. The primary driving forces behind this self-assembly are strong π–π stacking interactions, complemented by other non-covalent forces like hydrogen bonding and van der Waals forces acs.orgresearchgate.net. These interactions guide the molecules to form various dimensional nanostructures, including nanotubes, nanofibers, nanowires, and nanosheets researchgate.net.
Future research is directed towards creating more complex and functional supramolecular architectures. This involves designing molecules with specific functional groups that can direct the assembly process with high precision. For example, functionalizing perylene bisimide (PBI) with ditopic cyanuric acid has been shown to create complex columnar architectures through the formation of hydrogen-bonded supermacrocycles acs.org. The introduction of chiral substituents is another emerging paradigm, leading to the formation of chiral supramolecular architectures with potential applications in chiroptical technologies nih.govresearchgate.net. The chirality in these assemblies can originate from covalently attached chiral groups, intrinsic axial chirality from a distorted perylene core, or the asymmetric assembly of achiral molecules induced by a chiral environment nih.govresearchgate.net.
Researchers are also exploring how external stimuli and environmental conditions—such as solvent polarity, pH, and temperature—can modulate the self-assembly process and the resulting morphologies mdpi.com. For instance, a PBI functionalized with a self-assembling dendron was reported to form supramolecular spheres that subsequently organize into a body-centered cubic periodic array, a structure rarely seen with such molecules nih.gov. This hierarchical self-organization opens pathways to new materials with unique functions nih.gov.
Rational Design of Materials for Enhanced Optoelectronic Performance
The rational design of perylene-based materials aims to establish clear structure-property relationships to fine-tune their optical and electronic characteristics for specific applications. Perylene derivatives are known for their high photoluminescence quantum yields, excellent thermal and photochemical stability, and significant electrochemical behavior researchgate.net. Functionalizing the perylene core at different positions can significantly alter these properties nih.govresearchgate.net.
A key goal is to tune the frontier molecular orbital energy levels (HOMO and LUMO) to match the work functions of electrodes in devices and to control the material's processability nih.gov. For example, introducing electron-donating groups can raise the LUMO level, which is advantageous for achieving high open-circuit voltage in organic solar cells nih.gov. Conversely, functionalization with electron-withdrawing groups is an effective strategy to lower the LUMO energy level, enhancing the electron-accepting capabilities of the material nih.gov.
The optical properties are also highly tunable. Introducing bulky substituents into the bay positions can twist the planar perylene core, which can lead to strongly emissive J-aggregates where neighboring chromophores are oriented in a head-to-tail fashion mdpi.com. This contrasts with the more common H-aggregates, which often exhibit quenched fluorescence. The design of multichromophoric systems, where perylene is decorated with other dyes that act as light harvesters, is another promising strategy to create broadband absorption, leading to a bright emission from the perylene core via efficient energy transfer rsc.org.
| Molecular Modification | Effect on Properties |
| Attaching Bulky Bay Substituents | Twists the perylene core, can increase fluorescence (J-aggregates) mdpi.com. |
| Introducing Electron-Donating Groups | Raises LUMO level, increases open-circuit voltage in OSCs nih.gov. |
| Introducing Electron-Withdrawing Groups | Lowers LUMO level, enhances electron affinity nih.gov. |
| Extending π-Conjugation | Red-shifts absorption and emission spectra rylene-wang.com. |
Integration into Next-Generation Organic and Hybrid Devices
Perylene derivatives are highly promising materials for a wide array of next-generation organic and hybrid electronic devices due to their excellent charge transport properties and stability researchgate.netnbinno.com. They are particularly valued as n-type semiconductors, a class of materials whose performance has historically lagged behind their p-type counterparts researchgate.netrsc.org.
Organic Field-Effect Transistors (OFETs): The ordered stacking of perylene molecules in thin films facilitates efficient charge transport, making them ideal for the active layer in OFETs mdpi.com. The design of liquid-crystalline perylene bisimides has led to high charge carrier mobility acs.org. For instance, a liquid-crystalline naphthalene (B1677914) bisimide derivative with a specific donor-acceptor architecture achieved a hole mobility of 1.99 cm²/V·s acs.org. Future work will focus on improving processability from environmentally friendly "green" solvents and enhancing long-term ambient stability rsc.orgrsc.org.
Organic Solar Cells (OSCs): Perylene derivatives are widely used as non-fullerene acceptors in OSCs due to their strong light absorption, high electron affinity, and tunable energy levels researchgate.netresearchgate.net. The ability to modify their structure allows for optimization of the energy level alignment with donor materials, which is critical for efficient charge separation nih.gov. Research is focused on designing new perylene-based acceptors that can reduce energy loss pathways and improve power conversion efficiencies nih.govresearchgate.net.
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield of many perylene derivatives makes them suitable as emitters in OLEDs nbinno.com. Their excellent stability contributes to longer device lifetimes. Emerging research is exploring their use in creating efficient and stable deep-red and near-infrared (NIR) emitting OLEDs researchgate.net.
The integration of these materials into flexible substrates is another key research direction, aiming to realize the full potential of organic electronics in applications like wearable sensors and flexible displays rsc.org.
Advanced Computational Modeling for Predictive Material Design
Computational modeling has become an indispensable tool for accelerating the design and discovery of new materials researchgate.net. By predicting the properties of molecules before they are synthesized, researchers can screen large numbers of candidate structures and focus experimental efforts on the most promising ones.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to predict the electronic structure of perylene derivatives. These calculations can determine frontier molecular orbital energies (HOMO/LUMO), which are correlated with ionization potential and electron affinity acs.org. This information is crucial for designing materials for specific electronic applications like solar cells and transistors acs.orgacs.org. Theoretical calculations can also shed light on the excited-state dynamics, helping to understand the photophysics of these molecules in thin films, which is essential for optimizing their performance in light-emitting and light-harvesting devices researchgate.net.
Molecular Dynamics (MD) Simulations: MD simulations are employed to study the self-assembly and morphological properties of perylene derivatives. These simulations can provide insights into how molecules pack in the solid state and how different functional groups influence the resulting supramolecular structures acs.org. This is critical for predicting charge transport pathways and understanding the performance of materials in OFETs acs.org. For example, computational studies have supported experimental findings by showing how specific side-chains can lead to two-dimensional brickwork packing structures that are favorable for band-like electron transport acs.org.
The synergy between computational modeling and experimental synthesis and characterization is creating a powerful feedback loop for the rational design of next-generation perylene-based materials with tailored properties for advanced applications researchgate.net.
Q & A
Q. What synthetic methodologies are effective for preparing 3,9-Bis(2-naphthyl)perylene, and how can isomer separation be optimized?
The synthesis of this compound often involves bromoboration/SEAr (sequential electrophilic aromatic substitution) cyclization reactions. For example, ethynyl-substituted perylene precursors (e.g., 3,9-bis((4-(tert-butyl)phenyl)ethynyl)perylene) react via bromoboration to yield target compounds. Post-synthesis, column chromatography is critical for isolating isomers (e.g., 3,9- vs. 3,10-di(naphthyl) derivatives), as mixtures are common due to steric and electronic similarities . Optimization requires solvent polarity gradients and silica gel selectivity.
Q. How can thermal stability and photophysical properties be systematically characterized for this compound?
Key methods include:
- Thermogravimetric Analysis (TGA): Determines decomposition temperatures (e.g., 0.5% weight loss at 370°C for 3,9-di(naphthyl)perylene) .
- UV-Vis Absorption Spectroscopy: Identifies π-π* transitions (e.g., absorption maxima at 434–460 nm in THF) .
- Photoluminescence (PL) Spectroscopy: Measures emission profiles (e.g., 488 nm in THF) and quantum yields .
- Transient Absorption Spectroscopy (fs-TA): Resolves excited-state dynamics like intramolecular charge transfer (ICT) .
Advanced Research Questions
Q. How do intramolecular charge transfer (ICT) and reverse ICT (rICT) mechanisms influence the optoelectronic behavior of this compound derivatives?
Substituents like electron-withdrawing groups (e.g., cyano) or electron-donating moieties (e.g., diphenylamino) modulate ICT. For example, asymmetric donor-acceptor (D-A) systems exhibit mixed ICT/rICT transitions, where rICT involves charge transfer from arylamine to CN units. Time-resolved spectroscopy (fs-TA) and TD-DFT calculations validate these mechanisms, showing solvent-dependent emission shifts (Lippert-Mataga plots) . Contradictions arise when steric hindrance disrupts planarization, reducing ICT efficiency .
Q. What computational strategies predict fluorescence spectra and electronic transitions in substituted perylene derivatives?
Long-range corrected density functional theory (DFT) methods (e.g., CAM-B3LYP) are critical for modeling excited states. For 3,9-Bis(p-(R)-diphenylamino)perylene, DFT accurately reproduces fluorescence spectra by accounting for solvent effects (e.g., polarizable continuum models) and substituent-induced dipole moments . Discrepancies between calculated and experimental Stokes shifts often stem from vibronic coupling or aggregation effects in solid-state systems .
Q. How do steric and electronic factors affect the reactivity of this compound in Diels-Alder or electrophilic substitution reactions?
Steric hindrance from naphthyl groups suppresses reactivity in Diels-Alder reactions, as seen in perylene derivatives (e.g., 3,4,9,10-tetranitroperylene fails to react with maleic anhydride). Conversely, electron-rich substituents enhance electrophilic substitution. Experimental validation requires kinetic studies (e.g., monitoring reaction progress via HPLC) and crystallography to confirm regioselectivity .
Data Contradiction & Validation
Q. How should researchers resolve discrepancies in reported photoluminescence quantum yields (PLQYs) for this compound?
PLQY variations arise from:
- Sample Purity: Trace isomers or byproducts quench emission. Validate via HPLC-MS and elemental analysis.
- Solvent/Matrix Effects: Polar solvents stabilize ICT states, increasing PLQY. Compare data under identical conditions (e.g., degassed THF vs. thin films) .
- Instrument Calibration: Use standardized reference dyes (e.g., rhodamine B) to calibrate spectrofluorometers .
Q. Why do some studies report conflicting thermal stability values for structurally similar derivatives?
Differences in substituent symmetry and crystallinity impact thermal stability. For example, asymmetric this compound derivatives exhibit lower melting points than symmetric analogs due to reduced lattice energy. Validate via differential scanning calorimetry (DSC) and powder XRD to correlate structure-thermal property relationships .
Methodological Recommendations
- Synthetic Optimization: Use Sonogashira coupling for ethynyl precursors, followed by bromoboration/SEAr cyclization. Monitor reaction progress via in-situ FTIR to detect alkyne consumption .
- Computational Modeling: Combine DFT with molecular dynamics (MD) simulations to account for solvent and aggregation effects in optoelectronic predictions .
- Characterization Workflow: Pair TGA/DSC with PL lifetime measurements (time-correlated single-photon counting) to correlate thermal stability with emissive state lifetimes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
